3,5-Bis(methylsulfonyl)benzonitrile
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Overview
Description
3,5-Bis(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C₉H₉NO₄S₂ It is characterized by the presence of two methylsulfonyl groups attached to a benzene ring, which also bears a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(methylsulfonyl)benzonitrile typically involves the sulfonation of a suitable benzene derivative followed by the introduction of the nitrile group. One common method includes the reaction of 3,5-dimethylbenzonitrile with sulfur trioxide and subsequent oxidation to introduce the sulfonyl groups. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using sulfuric acid or oleum, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(methylsulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Further oxidized sulfonyl derivatives.
Reduction: 3,5-Bis(methylsulfonyl)benzylamine.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Bis(methylsulfonyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(methylsulfonyl)benzonitrile depends on its interaction with specific molecular targets. The nitrile group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl groups may enhance the compound’s solubility and stability, facilitating its interaction with biological molecules. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
3,5-Dimethylbenzonitrile: Lacks the sulfonyl groups, making it less reactive in certain chemical reactions.
3,5-Bis(trifluoromethyl)benzonitrile: Contains trifluoromethyl groups instead of sulfonyl groups, leading to different chemical and physical properties.
3,5-Dichlorobenzonitrile: Contains chlorine atoms, which impart different reactivity and potential biological activities.
Uniqueness: 3,5-Bis(methylsulfonyl)benzonitrile is unique due to the presence of both nitrile and sulfonyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various fields of research.
Properties
IUPAC Name |
3,5-bis(methylsulfonyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S2/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFPKGRAQZGUPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294169 |
Source
|
Record name | 3,5-Bis(methylsulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-84-1 |
Source
|
Record name | 3,5-Bis(methylsulfonyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849924-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(methylsulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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